MBP (68-82), guinea pig, acts as an antigen, specifically an encephalitogenic peptide, meaning it can trigger an immune response in susceptible individuals that leads to inflammation and damage in the central nervous system (CNS). Researchers widely use it to induce EAE in laboratory animals, mainly Lewis rats, to study the mechanisms of autoimmune demyelination and evaluate potential therapies for MS [, , , , , ].
This peptide's high encephalitogenic potential in Lewis rats stems from its interaction with the animals' major histocompatibility complex (MHC) molecules, specifically the RT1.Bl haplotype []. It's important to note that the corresponding peptide sequence in rat MBP exhibits lower encephalitogenic potential in Lewis rats due to a single amino acid difference at position 80 (serine in guinea pig MBP vs. threonine in rat MBP) [, ]. This difference highlights the critical role of even subtle structural variations in peptide antigens in determining their immunogenicity and ability to induce autoimmune responses.
Myelin Basic Protein (68-82) from guinea pig is a significant peptide that plays a crucial role in the myelination of nerves within the central nervous system. This protein is integral to the formation and stabilization of the myelin sheath, which insulates nerve fibers and facilitates efficient signal transmission. The specific peptide sequence for Myelin Basic Protein (68-82) is Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn, with a molecular weight of 1736.79 g/mol and the molecular formula .
Myelin Basic Protein is classified as a structural protein within the category of myelin proteins. It is one of the most abundant proteins in the central nervous system's myelin sheath, alongside Proteolipid Protein. The protein is categorized under neurobiology and immunology due to its involvement in immune responses related to demyelination .
The synthesis of Myelin Basic Protein (68-82) can be achieved through various methods, including:
In recombinant synthesis, specific conditions such as temperature, pH, and induction time are optimized to enhance yield and proper folding of the protein. For solid-phase synthesis, automated synthesizers can be employed to ensure precision in amino acid incorporation .
The peptide Myelin Basic Protein (68-82) features a sequence that contributes to its structural properties, including alpha-helices and beta-sheets, which are essential for its function in myelination. The secondary structure is stabilized by hydrogen bonds between amino acids.
The structural data indicates that Myelin Basic Protein interacts with other proteins and lipids in the myelin sheath, facilitating its role in nerve insulation. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
Myelin Basic Protein participates in several biochemical reactions:
The phosphorylation status of Myelin Basic Protein can be analyzed using mass spectrometry or Western blotting techniques. These methods help identify specific phosphorylation sites that are crucial for its biological activity .
Myelin Basic Protein functions primarily by stabilizing the myelin sheath structure and facilitating communication between oligodendrocytes and neurons. It aids in the compaction of lipid layers during myelination.
Research indicates that disruption of Myelin Basic Protein function leads to impaired nerve conduction velocities and contributes to neurological disorders such as multiple sclerosis. Studies involving knockout models have demonstrated severe deficits in central nervous system myelination when Myelin Basic Protein is absent .
Relevant analyses using techniques like high-performance liquid chromatography can determine purity and concentration levels of Myelin Basic Protein preparations .
Myelin Basic Protein (68-82) has several scientific applications:
MBP performs executive functions in CNS myelination through its capacity to mediate adhesion between cytosolic membrane surfaces in the multi-layered myelin sheath. This compaction occurs primarily at the major dense line, where cationic MBP residues interact electrostatically with negatively charged phospholipids on opposing membrane surfaces [3] [10]. The guinea pig MBP (68-82) fragment exemplifies critical molecular characteristics enabling this function, including high hydrophilicity, substantial positive charge density (contributed by lysine and arginine residues), and structural adaptability facilitating membrane association [7] [8]. Biochemically, this peptide has a molecular weight of 1736.79 Da (C71H113N23O28) and contains residues susceptible to key post-translational modifications including deamidation, citrullination, and phosphorylation that modulate its functional interactions [8] [10].
Property | Value/Description |
---|---|
Amino Acid Sequence | H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH |
Molecular Formula | C₇₁H₁₁₃N₂₃O₂₈ |
Molecular Weight | 1736.79 Da |
Isoelectric Point (theoretical) | 7.0 |
Key Post-Translational Modifications | Deamidation, Citrullination, Phosphorylation |
Hydropathy Index (GRAVY) | -2.09 (Hydrophilic) |
Extinction Coefficient | 1280 M⁻¹cm⁻¹ |
Beyond structural consolidation, MBP engages in dynamic interactions essential for oligodendrocyte function and myelin maintenance. These include binding with polyanionic partners such as tubulin, actin, clathrin, and Ca²⁺-calmodulin—interactions potentially modulated by the 68-82 region [1] [10]. In vitro studies demonstrate MBP's capacity to bundle actin filaments, suggesting a role in membrane–cytoskeletal linkage that may facilitate myelin extension and plasticity [10]. Genetic evidence from shiverer (MBP-deficient) mice underscores MBP's non-redundant role, showing severe dysmyelination characterized by the absence of major dense lines, progressive neurological dysfunction, tremors, and premature death [3]. While peripheral nervous system (PNS) myelin in these mutants retains partial compaction via P0 protein compensation, CNS myelin exhibits profound structural deficits, highlighting MBP's indispensable role in central myelin integrity [3].
The guinea pig MBP (68-82) peptide is a well-characterized encephalitogen capable of inducing experimental autoimmune encephalomyelitis (EAE), a validated animal model for human multiple sclerosis (MS). This peptide induces robust CD4⁺ T-cell-mediated immune responses when administered with adjuvants, leading to CNS inflammation, demyelination, and characteristic neurological deficits including hindlimb paralysis, tail weakness, and incontinence [1] [4] [7]. Its encephalitogenicity stems from the peptide's ability to be presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, activating myelin-reactive T lymphocytes that migrate across the blood-brain barrier and initiate neuroinflammation [3] [5].
Response Type | Experimental Findings |
---|---|
T-Cell Activation (in vitro) | Dose-dependent CD4⁺/CD8⁺ T-lymphocyte activation in whole blood assays, though weaker than human MBP fragments [5] |
Antibody Production | Elevated anti-MBP antibodies in EAE models; correlates with disease severity [4] |
Delayed-Type Hypersensitivity | Positive skin reactivity in sensitized animals [6] |
Cytokine Profile | Predominantly pro-inflammatory (IFN-γ, IL-17) with Th1/Th17 polarization |
Comparative immunological studies reveal species-specific variations in T-cell responses to this epitope. In vitro whole-blood assays demonstrate that guinea pig MBP (68-82) activates both CD4⁺ and CD8⁺ T-lymphocytes in human samples, though its potency is significantly lower than human total MBP or the human MBP (104-118) fragment [5]. This differential immunogenicity underscores the importance of species homology in antigenic studies and may reflect differences in T-cell receptor (TCR) recognition or MHC binding affinity. Nevertheless, the peptide reliably induces EAE in Lewis rats and Hartley guinea pigs, establishing it as a standardized tool for investigating autoimmune demyelination mechanisms [1] [6].
Therapeutic modulation studies utilizing this epitope demonstrate its utility in evaluating novel interventions. BVA significantly reduces neurological deficits and weight loss in MBP (68-82)-immunized rats in a dose-dependent manner [5]. Similarly, oral tolerization strategies reveal hierarchical suppression efficacy, where homologous-species MBP administration more effectively suppresses EAE than heterologous MBP, though guinea pig MBP effectively suppresses disease in Lewis rats [2]. This highlights the peptide's relevance in exploring antigen-specific immunomodulation and bystander suppression mechanisms relevant to human MS therapies.
Treatment Group | Onset (Days) | Maximal Clinical Score | Body Weight Change |
---|---|---|---|
MBP (68-82) Only | 5-9 | Severe deficits | Significant decrease |
MBP + BVA (0.25 mg/kg) | Delayed | 3.7 ± 0.2 | Significant increase |
MBP + BVA (0.8 mg/kg) | 6.4 ± 0.6 | 2.8 ± 0.3 | Significant increase |
Normal Controls | No disease | 0 | Stable |
Hartley guinea pigs exhibit distinctive advantages in EAE research, particularly when sensitized with homologous guinea pig MBP or its encephalitogenic fragments. This strain develops consistent and reproducible demyelinating lesions in spinal cord regions (dorsal columns, subpial lateral/anterior columns) and periventricular brain areas upon immunization with MBP (68-82) or intact MBP [6] [9]. Histopathological features closely mirror human MS plaques, featuring inflammatory infiltrates, macrophage-mediated myelin stripping, and axonal damage—making this model exceptionally relevant for translational neuroimmunology research [6]. The model's reliability stems from robust immune recognition of guinea pig MBP epitopes, resulting in predictable disease kinetics and severity.
Species/Strain | Antigen | Disease Characteristics | Histopathology |
---|---|---|---|
Hartley Guinea Pig | Guinea Pig MBP (68-82) | Paraparesis/paraplegia ~10-16 days post-immunization | Spinal cord demyelination (dorsal columns) |
Strain 13 Guinea Pig | Bovine PLP | Resistant to chronic EAE | Minimal lesions |
Lewis Rat | Guinea Pig MBP (68-82) | Ascending paralysis, tail weakness | Inflammatory CNS infiltrates |
SJL/J Mouse | Mouse Myelin/PLP | Chronic-relapsing disease | Multifocal demyelination |
Species-specific immune recognition significantly influences EAE pathogenesis. Unlike mice or rats, guinea pigs exhibit heightened susceptibility to homologous MBP, developing severe EAE with minimal antigen doses due to efficient MHC presentation and T-cell activation [2] [6]. This sensitivity enabled the seminal identification of MBP as the encephalitogenic component in CNS tissue. Importantly, proteolipid protein (PLP)-induced EAE in Hartley guinea pigs produces chronic demyelination without acute mortality, paralleling MS progression more closely than murine models [6]. Crucially, PLP-induced demyelination in this model occurs independently of MBP or galactocerebroside contamination, confirming PLP's intrinsic encephalitogenicity and enabling the study of antibody-mediated demyelination mechanisms [6].
T-cell receptor (TCR) repertoire analysis reveals species-restricted differences in epitope recognition. While Lewis rats immunized with MBP (68-82) exhibit preferential TCR Vβ8.2 usage, guinea pigs display greater TCR diversity in responding to this epitope [3]. This heterogeneity may influence the clinical heterogeneity observed in EAE models and mirrors the diverse TCR repertoire found in human MS, enhancing the guinea pig model's translational value for investigating neuroantigen-specific immune responses and developing targeted immunotherapies.
Research Application | Experimental Utility |
---|---|
EAE Pathogenesis Studies | Standardized encephalitogen for CNS inflammation and demyelination |
Antigen-Specific T-Cell Analysis | Probe for TCR avidity, epitope spreading, and cross-reactivity |
Immunomodulatory Therapy Screening | Evaluation of oral tolerance, peptide analogs, and biologics |
Blood-Brain Barrier Research | Assessment of autoimmune-mediated barrier disruption |
Molecular Myelin Studies | Investigation of MBP-lipid and MBP-cytoskeletal interactions |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8